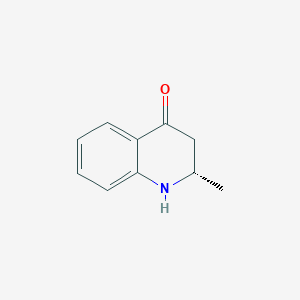

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJXYZFZRRYVJJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for S 2 Methyl 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Retrosynthetic Approaches to the Dihydroquinolin-4(1H)-one Nucleus

Retrosynthetic analysis of the 2,3-dihydroquinolin-4(1H)-one core suggests several primary disconnection strategies. The most common approach involves breaking the N1-C2 and C3-C4 bonds, which corresponds to an aza-Michael or conjugate addition reaction. This disconnection leads back to a 2-aminoaryl ketone (such as 2-aminoacetophenone) and a suitable Michael acceptor.

A second key disconnection can be made at the N1-C8a and C4-C4a bonds, which is conceptually related to [4+2] cycloaddition reactions like the Povarov reaction. This route disconnects the molecule into an aniline (B41778) derivative, an aldehyde, and an alkene component. A third approach involves disconnecting the N1-C2 bond, suggesting an intramolecular cyclization of a pre-functionalized aniline derivative, such as a β-(2-aminoanilino) ester or ketone. These fundamental disconnections form the basis for the majority of synthetic methods developed to date.

Classical and Established Cyclization Reactions

The Povarov reaction is classically defined as a formal [4+2] cycloaddition between an aromatic imine (acting as the azadiene) and an electron-rich alkene to produce tetrahydroquinolines. wikipedia.orgjst.org.in The reaction is typically catalyzed by a Lewis acid or Brønsted acid to activate the imine, which is often generated in situ from an aniline and an aldehyde. wikipedia.orgjst.org.in While the direct product is a tetrahydroquinoline, modifications and specific substrate choices can lead to derivatives at the dihydroquinolinone oxidation level.

The reaction proceeds stepwise, beginning with the formation of a Schiff base from an aniline and an aldehyde. wikipedia.org The Lewis acid activates this imine for electrophilic addition by the alkene, followed by an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org Variants of this reaction, including three-component protocols where the aniline, aldehyde, and alkene are combined in one pot, have made it a powerful tool for building quinoline (B57606) scaffolds. jst.org.innih.gov Mechanochemical versions have also been developed, offering a solvent-less and often faster alternative to traditional solution-phase synthesis. mdpi.com

The Conrad-Limpach synthesis is a cornerstone method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction mechanism involves the initial formation of a β-aminoacrylate (kinetic product at lower temperatures) or a Schiff base (thermodynamic product at higher temperatures), followed by a high-temperature thermal cyclization (around 250 °C) to form the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.orgsynarchive.comresearchgate.net

Traditional Conrad-Limpach conditions require very high boiling point solvents like mineral oil or diphenyl ether to facilitate the energetically demanding cyclization step that temporarily disrupts the aniline's aromaticity. nih.gov Modifications have focused on improving yields and reaction conditions. One such modification involves replacing the β-ketoester with a more reactive vinyl ether, which can improve yields. nih.gov While the primary product is a fully aromatic quinolone, adapting this methodology to produce the dihydroquinolin-4(1H)-one core would necessitate the use of a saturated keto-ester or a subsequent selective reduction of the quinolone product.

A highly direct and widely used method for synthesizing 2,3-dihydroquinolin-4(1H)-ones is the base- or acid-catalyzed intramolecular cyclization of 2-aminochalcones. These chalcone (B49325) precursors are readily prepared via a Claisen-Schmidt condensation between a 2-aminoacetophenone (B1585202) and an appropriate aldehyde. The subsequent ring closure proceeds via an intramolecular aza-Michael addition.

Various catalytic systems have been developed to promote this cyclization efficiently under mild conditions. organic-chemistry.org For instance, employing a chiral tertiary amine base tethered to a bifunctional thiourea (B124793) derivative has enabled an elegant asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-ones. nih.gov In this process, the thiourea catalyst activates the substrate through hydrogen bonding, while the basic amine moiety facilitates the cyclization via conjugate addition. nih.gov Another approach uses per-6-amino-β-cyclodextrin in aqueous ethanol, acting as both a base and a chiral supramolecular host to produce chiral dihydroquinolinones. nih.gov

Modern and Catalyst-Driven Synthetic Strategies

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that provide efficient access to the dihydroquinolin-4(1H)-one nucleus, often with high selectivity and under mild conditions.

An antimony-catalyzed reaction between o-alkynylanilines and aldehydes provides 2,3-disubstituted dihydroquinolinones with high trans-selectivity. acs.orgacs.orgnih.gov The proposed mechanism involves a formal alkyne-carbonyl metathesis followed by cyclization, with an SbF₅-MeOH complex proving to be a highly effective catalyst system. acs.orgacs.org

Palladium catalysis has also been employed, for example, in the intramolecular coupling of β-(2-iodoanilino)esters to form the dihydroquinolinone ring system. researchgate.net This method benefits from the mild conditions and broad functional group tolerance characteristic of palladium-catalyzed reactions. researchgate.net

Other metals have also been shown to be effective. Silver(I) triflate catalyzes a one-pot reaction between o-aminoacetophenones and aromatic aldehydes to yield 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org Furthermore, water-tolerant Lewis acids like zirconyl nitrate (B79036) have been used for the clean and efficient intramolecular cyclization of o-aminochalcones. organic-chemistry.org

The table below summarizes various catalytic approaches for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core.

Table 1: Catalyst-Driven Syntheses of 2,3-Dihydroquinolin-4(1H)-one Derivatives

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| SbF₅-MeOH | o-Alkynylaniline, Aldehyde | 2,3-Disubstituted | High trans-selectivity; Formal alkyne-carbonyl metathesis. acs.orgnih.gov |

| Pd(0) | β-(2-Iodoanilino)ester | Substituted | Intramolecular coupling; Mild conditions. researchgate.net |

| AgOTf | o-Aminoacetophenone, Aldehyde | 2-Aryl-substituted | One-pot procedure; Simple operation. organic-chemistry.org |

| Zirconyl Nitrate | o-Aminochalcone | 2-Aryl-substituted | Water-tolerant Lewis acid; Mild conditions. organic-chemistry.org |

| Quinine-Thiourea | β-Ketoester derivative | Chiral 2-Aryl-substituted | Asymmetric synthesis; Bifunctional catalysis. nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. These methods offer the advantage of avoiding potentially toxic and expensive heavy metals and are particularly powerful for asymmetric synthesis.

Chiral guanidines and their derivatives, including bisguanidinium salts, have emerged as potent organocatalysts in asymmetric synthesis. Their catalytic activity stems from their strong Brønsted basicity and their ability to act as hydrogen-bond donors. These properties allow them to activate substrates and control the stereochemical outcome of a reaction. Chiral guanidinium (B1211019) salts have been successfully employed in various transformations, including phase-transfer catalysis and reactions requiring hydrogen-bond donation. In the context of synthesizing chiral dihydroquinolinones, a bisguanidinium salt catalyst could operate by deprotonating a pronucleophile to generate a chiral ion pair, which then undergoes a stereocontrolled cyclization. The bifunctional nature (basicity and H-bonding) of the catalyst would be key to orienting the substrate within a chiral environment to achieve high enantioselectivity.

A highly successful organocatalytic approach for the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the use of bifunctional thiourea catalysts. nih.gov In this methodology, a substrate is designed with a sulfonyl activating group on the aniline nitrogen and an ester group on the unsaturated ketone moiety. nih.gov The bifunctional catalyst, which typically contains both a thiourea group (a hydrogen-bond donor) and a tertiary amine group (a Brønsted base), simultaneously activates the substrate. The thiourea moiety is believed to bind to the substrate through hydrogen bonding, while the amine base facilitates the key bond-forming cyclization step. nih.gov This dual activation within a defined chiral pocket allows the intramolecular cyclization to proceed with high stereoselectivity, yielding dihydroquinolones with high enantiomeric excess. nih.gov The protecting groups can subsequently be removed to afford the final chiral product. nih.gov

L-Proline Catalysis in Enantioselective Synthesis

L-proline, a naturally occurring and readily available amino acid, has emerged as a powerful organocatalyst in asymmetric synthesis. rsc.orgnih.govtcichemicals.com Its ability to induce enantioselectivity has been harnessed for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]quinoline derivatives. rsc.org In these multi-component reactions, L-proline efficiently catalyzes the formation of the quinoline core under mild, often solvent-free conditions, which aligns with the principles of green chemistry. rsc.orgnih.gov The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate with the substrate, which then directs the stereochemical outcome of the reaction. While direct application to (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one is a specific area of research, the principle has been established in the synthesis of analogous structures. For instance, L-proline has been shown to catalyze the three-component reaction of dimedone, 3-methyl-1H-pyrazol-5-amine, and various aryl aldehydes, yielding pyrazoloquinolinones with notable asymmetric induction. rsc.org

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. nih.govrsc.org For the synthesis of chiral dihydroquinolinones, enzymes such as keto reductases (KREDs) are of particular interest. These enzymes can reduce a prochiral ketone or a carbon-carbon double bond with high enantioselectivity. An alternative biocatalytic approach involves the use of methyltransferases, which can selectively add a methyl group to a nitrogen atom within a heterocyclic structure. nih.gov While direct enzymatic synthesis of this compound is an area of ongoing research, established biocatalytic methods for producing chiral amines and alcohols highlight the potential of this strategy. entrechem.com

Asymmetric and Enantioselective Synthesis of this compound

Achieving high enantiopurity is critical for the application of chiral molecules. Several strategies have been developed for the asymmetric synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold.

Chiral Auxiliary-Based Methods

A classic strategy in asymmetric synthesis involves the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.netyoutube.com After the desired chiral center is created, the auxiliary is removed. For the synthesis of dihydroquinolinones, a chiral auxiliary can be attached to the nitrogen atom of an aniline precursor. Subsequent intramolecular cyclization, such as an aza-Michael addition, is then controlled by the steric and electronic properties of the auxiliary, leading to the formation of one enantiomer over the other. youtube.com Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are well-known examples that have been successfully applied in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions, setting a precedent for their potential use in this context. wikipedia.orgresearchgate.net

| Auxiliary Type | General Application | Potential Stereochemical Control |

| Oxazolidinones | Asymmetric alkylations, aldol reactions researchgate.net | High diastereoselectivity via chelation control |

| Camphorsultam | Asymmetric Diels-Alder, alkylations wikipedia.org | Steric shielding of one face of the enolate |

| Pseudoephedrine | Asymmetric alkylation of amides wikipedia.org | Formation of a rigid chelated intermediate |

Organocatalytic Enantioselective Strategies

Organocatalysis, the use of small organic molecules to catalyze reactions, has revolutionized asymmetric synthesis. rsc.orgscienceopen.com This approach avoids the use of potentially toxic and expensive metals. For the synthesis of chiral 2,3-dihydroquinolin-4(1H)-ones, the intramolecular aza-Michael reaction is a key strategy. rsc.org Bifunctional organocatalysts, such as those derived from thiourea and cinchona alkaloids, are particularly effective. nih.govnih.gov These catalysts can activate both the nucleophile (the aniline nitrogen) and the electrophile (the α,β-unsaturated ketone) simultaneously through hydrogen bonding, guiding the reactants into a specific orientation in the transition state to achieve high enantioselectivity. nih.gov Chiral phosphoric acids have also been successfully employed in related enantioselective cyclizations. nih.gov

| Catalyst Type | Key Reaction | Typical Enantiomeric Excess (ee) |

| Diarylprolinol Silyl Ethers | Michael Addition tcichemicals.com | High to excellent |

| Thiourea-based Catalysts | Intramolecular Cyclization nih.gov | High |

| Chiral Phosphoric Acids | Hantzsch Reaction nih.gov | Excellent |

| N-Heterocyclic Carbenes (NHCs) | Annulation Reactions nih.govacs.org | High |

Biocatalytic Enantioselective Routes

The high stereoselectivity of enzymes makes them ideal for enantioselective synthesis. nih.gov The biocatalytic reduction of a pre-formed quinolone ring using a ketoreductase (KRED) is a promising route. By selecting the appropriate enzyme (either from natural sources or engineered), it is possible to produce the desired (S)-enantiomer with very high enantiomeric excess (ee). For example, the synthesis of the antiepileptic drug cenobamate has successfully employed a biocatalytic reduction step to establish the key stereocenter with high enantioselectivity. researchgate.net This demonstrates the feasibility of using enzymes for the production of structurally related chiral heterocycles.

Sustainable and Green Chemistry Methodologies in Dihydroquinolinone Synthesis

Solvent-Free Reactions and Microwave-Assisted Syntheses

The quest for greener synthetic routes has propelled the development of solvent-free reaction conditions and the use of microwave irradiation as an alternative energy source. These techniques often lead to shorter reaction times, higher yields, and simplified purification procedures.

A notable environmentally friendly approach involves the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones on the surface of silica (B1680970) gel impregnated with indium(III) chloride, conducted under microwave irradiation without any solvent. psu.eduorganic-chemistry.org This method highlights the potential for solid-supported reagents in solvent-free conditions to efficiently catalyze the formation of the dihydroquinolinone core. While this specific example focuses on 2-aryl derivatives, the underlying principles are applicable to the synthesis of 2-methyl analogs.

Microwave-assisted synthesis has also been effectively employed for the preparation of quinazolinone derivatives, which are structurally related to quinolinones. For instance, the condensation of 2-aminobenzamide (B116534) with various aldehydes to form 2-aryl-2,3-dihydroquinazolin-4(1H)-ones has been achieved under solvent-free microwave irradiation. researchgate.net Furthermore, a rapid and efficient iron-catalyzed cyclization in water under microwave heating has been developed for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines, with reactions completing in minutes and affording good to excellent yields. sci-hub.catrsc.org These examples underscore the versatility of microwave-assisted synthesis in constructing heterocyclic scaffolds. The synthesis of 2-methylquinolines, closely related to the target compound, has also been accomplished via a Pd-catalyzed aza-Wacker oxidative cyclization under mild, microwave-assisted conditions. organic-chemistry.org

Table 1: Examples of Microwave-Assisted and Solvent-Free Synthesis of Dihydroquinolinone Analogs

| Catalyst/Support | Reactants | Conditions | Yield (%) | Reference |

| Indium(III) chloride/Silica gel | 2-Aminochalcones | Microwave, Solvent-free | - | psu.eduorganic-chemistry.org |

| None | 2-Aminobenzamide, Aldehydes | Microwave, Solvent-free | - | researchgate.net |

| FeCl₃/L-proline | 2-Halobenzoic acids, Amidines | Microwave, Water | up to 81 | sci-hub.catrsc.org |

| Pd(OAc)₂ | Aniline derivatives | Microwave | up to 87 | organic-chemistry.org |

| Note: The table presents data for the synthesis of related dihydroquinolinone and quinazolinone derivatives, illustrating the applicability of the methodologies. |

Water-Tolerant Catalysis

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its abundance, low cost, and non-toxic nature. The development of water-tolerant catalysts is crucial for achieving efficient organic transformations in aqueous media.

For the synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives, zirconyl nitrate has been identified as an effective water-tolerant Lewis-acid catalyst. psu.eduorganic-chemistry.org It facilitates the intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild reaction conditions with improved yields. psu.eduorganic-chemistry.org This demonstrates the feasibility of employing water-tolerant Lewis acids for the synthesis of the dihydroquinolinone scaffold. Other water-tolerant Lewis acids, such as indium(III) triflate (In(OTf)₃), have also been investigated for various organic transformations in high-temperature water, showcasing their potential for broader applications in green chemistry. ntnu.no

Catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones, sulfur analogs of the target compound, has been successfully achieved in water, further emphasizing the potential of aqueous reaction media for the synthesis of related heterocyclic systems. uva.es Heteropoly acids have also been shown to efficiently catalyze the cyclocondensation of anthranilamide with aldehydes in water at ambient temperature to afford 2,3-dihydro-4(1H)-quinazolinones in good to excellent yields. capes.gov.br

Recyclable Catalyst Systems

A highly versatile and recyclable chiral phosphoric acid organocatalyst has been developed for the enantioselective synthesis of 2,3-dihydroquinazolin-4(1H)-ones. chemrxiv.org This catalyst, immobilized on a polystyrene support, demonstrated good enantioselectivity (e.g., 91:9 er for the reaction with benzaldehyde) and could be recovered by simple filtration and reused multiple times without a significant loss of activity. chemrxiv.org While applied to aza-analogs, this system exemplifies the potential for developing recyclable chiral catalysts for the asymmetric synthesis of the target quinolinone.

The broader field of recyclable catalysts offers various strategies, including the use of organic polymers, ionic liquids, and inorganic supports like silica and zeolites to immobilize chiral ligands. nih.govresearchgate.net For instance, chiral oxazoline-based ligands have been supported on mesoporous SBA-15, creating recyclable heterogeneous catalysts for asymmetric reactions. nih.gov These supported catalysts can be easily separated from the reaction mixture and reused, which is a significant advantage over their homogeneous counterparts. nih.gov The design of such recyclable systems is a promising avenue for the sustainable production of enantiomerically pure this compound.

Table 2: Recyclability of a Chiral Phosphoric Acid Catalyst in the Synthesis of Dihydroquinazolinone Analogs

| Cycle | Conversion (%) | Enantiomeric Ratio (er) |

| 1 | >99 | 91:9 |

| 2 | >99 | 91:9 |

| 3 | >99 | 91:9 |

| 4 | >99 | 90:10 |

| 5 | >99 | 90:10 |

| (Data adapted from a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using a recyclable chiral phosphoric acid organocatalyst) chemrxiv.org |

Iii. Chemical Reactivity and Derivatization of S 2 Methyl 2,3 Dihydroquinolin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The quinolinone core is amenable to both electrophilic and nucleophilic substitution reactions, allowing for extensive modification of its structure.

The benzene (B151609) ring of the dihydroquinolinone system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents already present. The amino and carbonyl groups have competing electronic effects on the ring. Functionalization such as halogenation and nitration allows for the introduction of new reactive handles for further derivatization. organic-chemistry.org

Halogenation: The introduction of halogen atoms onto the aromatic ring of 2,3-dihydroquinolin-4(1H)-ones has been described. For instance, syntheses of 6- and 8-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones have been reported, which can then be used as precursors for further reactions. rsc.org These reactions typically proceed via standard electrophilic aromatic substitution protocols.

Nitration: The nitration of related heterocyclic systems, such as 2,3-polymethylene-3,4-dihydroquinazolin-4-ones, has been studied, indicating that the aromatic ring of such fused systems can be functionalized under specific nitrating conditions. The reaction conditions can be controlled to achieve substitution at specific positions, such as the 6- and 8-positions of the aromatic ring. While direct nitration studies on (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one are not extensively detailed in the provided literature, the principles from related structures suggest its feasibility.

| Reaction Type | Description | Typical Reagents | Reference |

|---|---|---|---|

| Halogenation | Introduction of halogen atoms (e.g., Cl, Br) onto the aromatic ring. | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | rsc.org |

| Nitration | Introduction of a nitro group (-NO₂) onto the aromatic ring. | Nitrating mixture (e.g., HNO₃/H₂SO₄) |

The nitrogen atom in the dihydroquinolinone ring is nucleophilic and can be readily alkylated. N-alkylation is a common strategy to modify the compound's properties and is often a key step in the synthesis of more complex derivatives.

A straightforward approach for the preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones involves a domino Michael-SNAr reaction sequence. mdpi.com In this method, primary amines react with 1-aryl-2-propen-1-one derivatives that contain both a Michael acceptor and a leaving group for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Michael addition of the amine to the enone, followed by an intramolecular SNAr cyclization to yield the N-alkylated dihydroquinolinone. mdpi.com This method has been shown to be effective for a selection of primary amines, affording yields in the range of 54-78%. mdpi.com Another strategy involves the palladium-catalyzed N-alkylation of 2-methanesulfonamidobenzaldehydes with allylic acetates, which, after further steps, yields 3-substituted N-alkyldihydroquinolinones. mdpi.comnih.gov

| N-Alkylation Method | Description | Key Features | Reference |

|---|---|---|---|

| Domino Michael-SNAr | One-pot reaction of a primary amine with a substrate containing both a Michael acceptor and a leaving group for SNAr. | Concise and straightforward; yields range from 54-78%. | mdpi.com |

| Pd-catalyzed Allylic Amination | Sequential Pd-catalyzed N-alkylation followed by an intramolecular Stetter reaction. | Multi-catalytic approach to 3-substituted N-alkyl derivatives. | mdpi.comnih.gov |

The C3 position, being alpha to the carbonyl group, is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation and functionalization at this position.

A significant functionalization at the C3 position is halogenation. For example, 2-aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones can be regioselectively and stereoselectively converted into their corresponding 3-iodo and 3-bromo derivatives. researchgate.net The iodination can be achieved using iodine in methanol, while bromination can be performed with pyridinium perbromide in acetic acid. These reactions have been shown to be highly stereoselective, affording the 2,3-trans isomers exclusively. researchgate.net

Furthermore, multi-catalytic approaches have been developed for the synthesis of 3-substituted 2,3-dihydro-4(1H)-quinolinones. mdpi.comnih.gov These methods often involve complex reaction cascades that create the substituted quinolinone core in a one-pot procedure. mdpi.comnih.gov

Carbonyl Group Transformations

The carbonyl group at the C4 position is a key site for reactivity, undergoing typical ketone reactions such as reduction and condensation to form new derivatives.

The carbonyl group of 2,3-dihydroquinolin-4(1H)-ones can be reduced to the corresponding secondary alcohol, yielding dihydroquinoline-4-ol derivatives. This transformation is a fundamental reaction in organic synthesis.

Asymmetric transfer hydrogenation is a powerful method for achieving this reduction enantioselectively. The kinetic resolution of racemic 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives has been efficiently achieved using rhodium-catalyzed asymmetric transfer hydrogenation with a formic acid/DABCO mixture as the hydrogen source. rsc.org This process allows for the separation of enantiomers by selectively reducing one enantiomer to the alcohol, leaving the other enantiomer of the ketone enriched. This method provides access to enantiomerically pure 2-aryl-2,3-dihydroquinolin-4(1H)-ones and the corresponding 2-aryl-1,2,3,4-tetrahydroquinolin-4-ols with high levels of enantioselectivity. rsc.org

| Reduction Method | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Rhodium-catalyzed reduction of the C4 carbonyl group using a hydrogen source like HCO₂H/DABCO. | Enables kinetic resolution of racemic mixtures, providing enantiomerically enriched ketones and alcohols. | rsc.org |

The carbonyl group of this compound can react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The formation of imines is typically catalyzed by acid and is a reversible process. libretexts.orgoperachem.com

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group allows for its elimination as water, leading to the formation of the C=N double bond of the imine. libretexts.orgchemistrysteps.com The reaction equilibrium can be shifted towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus. operachem.com

The formation of imine intermediates is also a crucial step in some synthetic routes to the dihydroquinolinone core itself. For example, the condensation of 2-aminoacetophenone (B1585202) with aldehydes can form imines that subsequently undergo intramolecular cyclization to yield the 2,3-dihydro-4(1H)-quinolinone structure. nih.gov

Ring Modification and Annulation Reactions

The inherent reactivity of the 2,3-dihydroquinolin-4(1H)-one core facilitates the construction of more complex molecular architectures through ring modification and annulation. These strategies are pivotal for developing novel compounds with unique structural and potentially biological properties.

Formation of Hybrid Systems (e.g., Quinolone-Thiazolidinone Hybrids)

The synthesis of hybrid molecules by combining the dihydroquinolinone scaffold with other heterocyclic rings, such as thiazolidinone, is a common strategy in medicinal chemistry to create compounds with potentially synergistic activities. A prevalent method for creating these hybrids is through a multi-component reaction involving the dihydroquinolinone core.

One established route to spiro-thiazolidinone derivatives involves a one-pot, three-component reaction of a primary amine, an oxo-compound, and a thiol-containing reagent nih.gov. In the context of this compound, the reaction can be envisioned to start with a Knoevenagel condensation. The active methylene (B1212753) group at the C3 position of the dihydroquinolinone can react with an aromatic aldehyde. This is a well-known condensation reaction where an active hydrogen compound adds to a carbonyl group, followed by dehydration wikipedia.org. This initial step forms a 3-arylidene-2-methyl-2,3-dihydroquinolin-4(1H)-one intermediate.

This intermediate, possessing an α,β-unsaturated ketone system, can then undergo a cyclization reaction with a thiol-containing molecule like thioglycolic acid. The thiol group adds to the double bond, and subsequent intramolecular cyclization involving the carboxylic acid and the quinolinone nitrogen leads to the formation of a thiazolidinone ring spiro-fused at the C3 position of the dihydroquinolinone core nih.govbohrium.com. The general scheme for this type of synthesis is outlined below.

General Synthetic Scheme for Spiro-Thiazolidinone-Dihydroquinolinones

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Aromatic Aldehyde (Ar-CHO) | Piperidine, Ethanol, Reflux | 3-Arylidene Intermediate |

| 2 | 3-Arylidene Intermediate + Thioglycolic Acid (HSCH₂COOH) | ZnCl₂, Toluene, Reflux | Spiro[dihydroquinoline-3,2'-thiazolidinone] derivative |

This strategy allows for the generation of a library of hybrid compounds by varying the substituent on the aromatic aldehyde.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol wikipedia.orgorganic-chemistry.org. The Diels-Alder reaction, a [4+2] cycloaddition, and the 1,3-dipolar cycloaddition, a [3+2] reaction, are prominent examples wikipedia.org. While the saturated C2-C3 bond in this compound prevents its direct use as a diene or dienophile in a classical Diels-Alder reaction, it can be chemically modified to participate in such transformations.

A common strategy is to introduce an exocyclic double bond at the C3 position via a Knoevenagel condensation with an appropriate aldehyde, as described in the previous section wikipedia.org. The resulting 3-ylidene derivative can then potentially act as a dienophile in a hetero-Diels-Alder reaction, where the α,β-unsaturated ketone system reacts with a suitable diene nih.gov. This approach leads to the formation of complex, fused polycyclic systems.

Alternatively, the dihydroquinolinone scaffold can be modified to generate a 1,3-dipole, such as an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition. For instance, the condensation of the secondary amine of the dihydroquinolinone with an aldehyde could generate an iminium ion, which, upon deprotonation at the C3 position, would form an azomethine ylide. This ylide can then react with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered pyrrolidine ring fused to the quinolinone core nih.govorganicchemistrydata.org.

Hypothetical Scheme for a 1,3-Dipolar Cycloaddition

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Aldehyde (R-CHO) | Heat, Toluene (to form iminium) | Azomethine ylide (in situ) |

| 2 | Azomethine ylide + Dipolarophile (e.g., N-Phenylmaleimide) | Heat | Fused Pyrrolidine-Dihydroquinolinone |

These cycloaddition strategies provide access to structurally diverse and complex heterocyclic systems that are not readily accessible through other synthetic routes.

Divergent Synthetic Pathways to Related Heterocycles

The 2,3-dihydroquinolin-4(1H)-one skeleton is a valuable precursor for the synthesis of other fused heterocyclic systems through divergent pathways. A notable example is the construction of the pyrazolo[4,3-c]quinoline ring system. This transformation involves the conversion of the dihydroquinolinone into a suitable intermediate that can react with hydrazine derivatives to form the pyrazole ring nih.govmdpi.com.

The synthesis typically begins with the Vilsmeier-Haack reaction on the N-protected 2,3-dihydroquinolin-4(1H)-one. This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a chloro and a formyl group, leading to the formation of a 4-chloro-3-formylquinoline derivative after dehydration. This intermediate is then reacted with hydrazine hydrate. The hydrazine reacts with both the aldehyde to form a hydrazone and displaces the chloro group, leading to a cyclization that forms the fused pyrazole ring, yielding the pyrazolo[4,3-c]quinoline core researchgate.net.

Reaction Pathway to Pyrazolo[4,3-c]quinolines

| Starting Material | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| N-Alkyl-2-methyl-2,3-dihydroquinolin-4(1H)-one | 1. POCl₃, DMF (Vilsmeier-Haack) | 4-Chloro-2-methylquinoline-3-carbaldehyde | 2-Methyl-1H-pyrazolo[4,3-c]quinoline |

| 4-Chloro-2-methylquinoline-3-carbaldehyde | 2. Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | - |

This synthetic route demonstrates how the dihydroquinolinone scaffold can be strategically manipulated to build entirely different heterocyclic frameworks, highlighting its utility in divergent synthesis frontiersin.orgairo.co.in.

Oxidation Reactions to Quinoline (B57606) Derivatives

The oxidation of 2,3-dihydroquinolin-4(1H)-ones to their corresponding aromatic quinolin-4(1H)-one derivatives is a fundamental transformation. This dehydrogenation or aromatization reaction introduces a double bond between the C2 and C3 positions, forming the fully unsaturated quinoline ring system. Various oxidizing agents and catalytic systems have been developed to achieve this conversion efficiently.

A range of chemical oxidants can be employed for this purpose. For instance, chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is an effective reagent for the dehydrogenation of dihydroquinolinones to quinolin-4-ones mdpi.com. The reaction typically proceeds under reflux in a suitable solvent. Other oxidizing agents reported for the analogous dehydrogenation of dihydroquinazolinones, a closely related scaffold, include sulfur dioxide in the presence of air researchgate.net.

More recently, catalytic methods using transition metals or organocatalysts have gained prominence due to their efficiency and milder reaction conditions. A modular o-quinone catalyst system, for example, has been shown to be highly effective for the aerobic dehydrogenation of tetrahydroquinolines acs.orgorganic-chemistry.org. This system, often comprising a ruthenium complex and a cobalt co-catalyst, can utilize ambient air as the terminal oxidant at room temperature, representing a green and sustainable approach to aromatization.

Examples of Dehydrogenation/Oxidation Methods

| Substrate | Reagent/Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,3-Dihydroquinolin-4(1H)-one | Chloranil | Toluene, Reflux | Quinolin-4(1H)-one | Good |

| 2,3-Dihydroquinazolin-4(1H)-one | SO₂ / Air | DMF-H₂O, 90 °C | Quinazolin-4(3H)-one | 84% researchgate.net |

| 1,2,3,4-Tetrahydroquinoline | Ru(phd)₃₂, Co(salophen) | MeCN, Air, Room Temp. | Quinoline | 93% organic-chemistry.org |

This aromatization is a key step in many synthetic routes where the dihydroquinolinone is used as a stable intermediate en route to more complex quinoline-based targets nih.govmdpi.com.

Iv. Structure Activity Relationship Sar Studies and Molecular Design Principles for Dihydroquinolinone Scaffolds

Positional Effects of Substituents on Chemical Reactivity and Biological Interactions

The reactivity of the benzene (B151609) ring portion of the scaffold is governed by established principles of electrophilic aromatic substitution. libretexts.org The rate of substitution and the orientation (ortho, para, or meta) are dependent on the nature of the substituent. libretexts.org Any factor that stabilizes the positively charged intermediate common in these reactions is likely to lower the transition state energy and increase the reaction rate. libretexts.org

Activating, Ortho-, Para-Directing Groups: Substituents that donate electrons, such as alkyl groups, enhance the reactivity of the ring and direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating, Meta-Directing Groups: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CO₂R) decrease the ring's reactivity, particularly at the ortho and para positions, leading to slower reactions with substitution occurring primarily at the meta position. libretexts.org

Studies on related quinoline (B57606) and quinolinone structures have demonstrated the critical nature of substituent placement on biological activity. For instance, in a series of 5,8-quinolinedione (B78156) derivatives tested for antitubercular activity, compounds with a phenyl group at the C-7 position showed higher activity than those with the same group at the C-6 position. mdpi.com Conversely, for alkylamine derivatives in the same study, the C-6 substituted compounds were more potent than their C-7 counterparts. mdpi.com This highlights that the optimal position for a substituent is dependent on the nature of the functional group itself.

In another example concerning 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a computational study analyzed the effect of placing both electron-donating and electron-withdrawing substituents at positions 6 and 7. deepdyve.com The study found that groups like -CH₃, -CN, and -Cl increased the molecule's hydrophobicity when placed at either position 6 or 7. deepdyve.com Furthermore, the stereochemical position of the amino group at C-3 was significant, with equatorial isomers being more stable than axial ones. deepdyve.com

The introduction of an aryl group at position 4 of the quinoline structure has been shown to dramatically increase antiproliferative effects in certain cancer cell lines by up to 90% compared to the parent compound. nih.gov However, further substitution on this C-4 aryl ring led to a complete loss of activity, indicating a highly specific requirement for that position. nih.gov

Table 1: Impact of Substituent Position on Biological Activity of 5,8-Quinolinedione Derivatives

| Compound Series | Substituent Position | Relative Activity Trend | Reference |

| Phenyl Derivatives | C-7 > C-6 | Higher antitubercular activity | mdpi.com |

| Alkylamine Derivatives | C-6 > C-7 | Higher antitubercular activity | mdpi.com |

| Amine Substituents (Cdc25B₂ Inhibition) | C-6 > C-7 | 3-fold higher inhibitory activity | mdpi.com |

Exploration of Functional Group Diversity

The dihydroquinolinone scaffold's value is significantly enhanced by its amenability to a wide range of chemical modifications, allowing for the exploration of diverse functional groups. nih.govacs.org This structural diversity is key to its broad spectrum of pharmacological properties, which include antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. nih.govacs.org

Research has shown that even simple 2-aryl-substituted dihydroquinolinones can possess medicinal properties. mdpi.com More complex substitution patterns are being investigated for treating conditions like high blood pressure, pain, and Alzheimer's disease. mdpi.com The ability to introduce various functional groups allows for the fine-tuning of a molecule's properties to interact with specific biological targets. nih.gov

For example, the development of various 2,2,4-trisubstituted-1,2-dihydroquinolines has led to potent compounds with antibacterial, antidiabetic, and anti-inflammatory activities. nih.gov Derivatives of this scaffold have also been shown to act as lipid peroxidation inhibitors, HMG-CoA reductase inhibitors, and progesterone (B1679170) receptor modulators. nih.gov The isoindolin-1-one (B1195906) framework, a related benzo-fused γ-lactam, is found in numerous natural products with diverse biological activities, further underscoring the importance of functional group exploration in developing therapeutic agents from core heterocyclic scaffolds. nih.gov

The strategic introduction of specific functional groups can also modulate physicochemical properties. Aromatic rings, for instance, are crucial for interacting with drug targets through π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com Adding different substituents to these rings can effectively alter a drug molecule's properties, selectivity, and solubility. mdpi.com

Mechanistic Insights into Molecular Target Interactions (General Principles)

Understanding how dihydroquinolinone derivatives interact with their molecular targets is fundamental to rational drug design. The structure of the compound dictates its biological effects and function. youtube.com

One common mechanism of interaction, particularly for quinone-type structures, is covalent modification of protein targets through Michael addition. nih.govnih.gov Studies on benzoquinone derivatives have shown that they readily react with thiol groups, such as the cysteine residue (Cys34) in human serum albumin. nih.govnih.gov This reaction proceeds via a Michael addition pathway, where the thiol acts as a nucleophile attacking the electrophilic quinone ring. nih.govnih.gov The reactivity is influenced by substituents on the ring; electron-withdrawing groups (like chlorine) make the ring more electrophilic and thus more reactive towards thiols, while electron-donating groups (like methyl) decrease reactivity. nih.govnih.gov

Molecular docking studies provide further mechanistic insights. A novel dihydroquinoline derivative was predicted through in silico studies to act as a potential anticancer agent due to its high binding affinity with human aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in cancer cell biology. researchgate.net Similarly, SAR and docking analyses of quinazolinone derivatives (a related scaffold) identified structural features contributing to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. mdpi.com These computational methods offer valuable information on the electronic structure, stability, and reactivity of dihydroquinolinone derivatives, helping to predict their behavior in biological systems. acs.org

The ultimate biological activity is a result of how the organic compound binds with receptors and proteins within the body. youtube.com

Table 2: Reactivity of Substituted Benzoquinones with Thiols (A Model for Protein Interaction)

| Substituent Type | Effect on Ring | Reactivity with Thiols | Mechanism | Reference |

| Chlorine (e.g., CBQ) | Electron-withdrawing (Activating) | High | Michael Addition | nih.govnih.gov |

| Methyl (e.g., MBQ) | Electron-donating (Deactivating) | Low | Michael Addition | nih.govnih.gov |

Scaffold Engineering for Enhanced Properties

Scaffold engineering involves the strategic modification of a core molecular structure to improve its properties. The dihydroquinolin-4(1H)-one core is considered a "privileged scaffold," making it an excellent starting point for designing new libraries of compounds with enhanced or novel functions. nih.govacs.org This concept is a cornerstone of modern medicinal chemistry, where the rational optimization of such structures can lead to new receptor modulators and potential drugs. nih.gov

One strategy in medicinal chemistry is to simplify the complex structures of active natural products into more synthetically accessible privileged scaffolds. mdpi.com These engineered scaffolds retain the key conformational and physicochemical features of the original template but are easier to modify. mdpi.com By using the dihydroquinolinone core as a starting point, researchers can systematically introduce modifications to enhance properties such as potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

For example, the synthesis of 3-substituted 2,3-dihydro-4-quinolinones has been achieved through efficient, multi-catalytic processes, demonstrating the synthetic tractability of this scaffold for creating diverse derivatives. mdpi.com The development of related 2,3-dihydroquinazolin-4(1H)-one (DHQ) derivatives has also been a focus, with efforts to develop greener and more efficient synthetic strategies to access novel compounds with varied biological properties. nih.govrsc.org This continuous refinement of the core structure and the synthetic methods to access its derivatives is crucial for expanding their therapeutic potential. nih.govnih.gov

V. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the quinolinone scaffold, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. ekb.egekb.egnih.gov

Studies on related quinolinone derivatives reveal that the dihydroquinolinone nucleus is nearly planar. ekb.eg DFT calculations are used to determine key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The method is also used to calculate total energy, which provides a measure of the molecule's stability. For instance, in studies of different quinolinone derivatives, DFT has been used to compare the stability of various isomers and tautomeric forms, such as the keto and enol forms. nih.gov

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which are also derived from DFT calculations. ekb.egnih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. For related 4(1H)-quinolinones, MEP analysis has shown that regions near oxygen atoms typically exhibit higher electrophilic character, while aromatic rings show nucleophilic character. scielo.br

Table 1: Representative DFT Functionals and Basis Sets Used in Quinolinone Studies This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Application/Properties Studied | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Electronic structure, Global reactivity descriptors, NLO properties | ekb.egekb.egnih.gov |

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequencies, Tautomerization | nih.gov |

| M06-2X | 6-31G(d,p) | Tautomerization mechanisms and thermo-kinetics | nih.gov |

| B3LYP | 6-31++G(d,p) | Structural and vibrational parameters | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govscirp.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. nih.govscirp.org

For various quinolinone derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics and reactivity. ekb.egresearchgate.net For example, a study on pyrazolyl quinolinone derivatives used the HOMO and LUMO energies to calculate global reactivity descriptors like chemical hardness (η), softness (S), and electrophilicity (ω). ekb.eg Another study on different heterocyclic quinoline (B57606) derivatives found that a compound with a smaller energy gap (ΔE = 2.783 eV) was comparatively softer and more reactive, while a compound with a larger gap (ΔE = 3.995 eV) was more stable. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Table 2: Calculated FMO Energies and Reactivity Descriptors for Representative Quinolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Quinoline (Benzo[b]Pyridine) | -6.646 | -1.816 | 4.83 | Charge transfer occurs within the molecule. | scirp.org |

| Pyridin-2(1H)-ylidene derivative | -6.490 | -3.707 | 2.783 | Smallest energy gap, suggesting higher reactivity. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | -6.957 | -2.962 | 3.995 | Largest energy gap, suggesting greater stability. | nih.gov |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uneb.br This method is extensively used in drug design to understand how a ligand, such as a quinolinone derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.govnih.gov

Docking simulations place the ligand into the binding site of a receptor and calculate a "docking score" or binding energy, which estimates the binding affinity. nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. nih.gov

Studies on various quinolinone derivatives have used molecular docking to explore their potential as inhibitors for different biological targets. For instance, docking studies on 2-oxo-1,2-dihydroquinoline derivatives against P-glycoprotein revealed significant binding affinities through both hydrophobic and hydrogen bond interactions. nih.gov Similarly, quinoline derivatives have been docked into the active site of HIV reverse transcriptase, with some compounds showing higher docking scores than standard drugs, indicating strong potential inhibitory activity. nih.gov The analysis of these docked poses reveals specific amino acid residues that form key interactions (e.g., hydrogen bonds, π-π stacking) with the ligand, providing crucial information for designing more potent and selective molecules. plos.org

Table 3: Examples of Molecular Docking Studies on Quinoline/Quinolinone Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline | P-glycoprotein (6C0V) | -9.22 | (Not specified) | nih.gov |

| Quinoline-pyrimidine | HIV Reverse Transcriptase (4I2P) | -10.675 | (Not specified) | nih.gov |

| 2-thioxo-quinazolin-4-one | COVID-19 Main Protease (Mpro) | -8.1 | HIS41, CYS145 | ekb.eg |

Conformational Analysis Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one, the dihydro part of the ring system is not planar and can adopt different conformations.

Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating specific torsion angles to identify low-energy, stable conformers. mdpi.com For example, a conformational analysis of 3-(methoxycarbonyl)-2-(methylthio)-1,2-dihydroquinolin-4-olate anion was performed by scanning two key torsion angles to map the PES and identify the most stable conformations. mdpi.com

Vi. Advanced Analytical Characterization Methodologies in Dihydroquinolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. jchps.com Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments like COSY, HSQC, and HMBC, chemists can map out the complete atomic connectivity of molecules like (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one. core.ac.uk

The ¹H NMR spectrum provides critical information regarding the chemical environment, number, and connectivity of protons. jchps.com For this compound, the spectrum would display characteristic signals for the aromatic protons (typically δ 6.5-8.0 ppm), the chiral methine proton, the adjacent diastereotopic methylene (B1212753) protons, the N-H proton, and the C2-methyl group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, are instrumental in establishing the proximity of proton groups to one another. youtube.com

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms, including the low-field carbonyl carbon (C=O), the aromatic carbons, and the upfield aliphatic carbons of the heterocyclic ring and methyl substituent. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecule's structure.

Below is a table showing representative ¹³C NMR chemical shift ranges for key structural motifs found in related dihydroquinazolinone compounds, which serve as a proxy for the expected values in the target molecule.

Table 1: Representative ¹³C NMR Data for Dihydroquinazolinone Analogs

| Carbon Atom | Chemical Shift (δ) Range (ppm) | Compound Example |

|---|---|---|

| C=O | 163.5 - 164.7 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one acgpubs.org |

| Quaternary Aromatic C | 147.2 - 148.4 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one acgpubs.orgrsc.org |

| Aromatic C-H | 114.6 - 134.0 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one acgpubs.orgrsc.org |

| C2 | 63.2 - 70.6 | 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones acgpubs.org |

| Methyl C | ~21.4 | 2,3-dihydro-2-methylquinazolin-4(1H)-one rsc.org |

Note: Data is illustrative and based on structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₀H₁₁NO), the nominal molecular weight is 161.20 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure the monoisotopic mass with exceptional accuracy (161.0841 Da), allowing for the unambiguous determination of the elemental composition.

Furthermore, the fragmentation pattern generated under electron ionization (EI) conditions provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the compound's structure. For dihydroquinolinones, common fragmentation pathways include the cleavage of bonds alpha to the carbonyl group and the amine, as well as cleavages within the heterocyclic ring. libretexts.org

Table 2: Mass Spectrometry Data for Dihydroquinolinone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Data |

|---|---|---|---|

| 2,3-Dihydroquinolin-4(1H)-one | C₉H₉NO | 147.17 | Molecular Ion (M⁺): m/z 147 nih.gov |

| 4-Methylquinolin-2(1H)-one | C₁₀H₉NO | 159.18 | Molecular Ion (M⁺): m/z 159 nist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the various functional groups within a molecule. libretexts.org The technique measures the vibrations of chemical bonds, which absorb infrared radiation at characteristic frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure. pressbooks.pub

The most diagnostic peaks include the N-H stretching vibration of the secondary amine, the strong C=O stretching of the ketone, and the C-H stretches for both the aromatic and aliphatic portions of the molecule. The precise position of the carbonyl peak can also offer clues about conjugation and ring strain.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 libretexts.org |

| Ketone (conjugated) | C=O Stretch | 1650 - 1690 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 libretexts.org |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 libretexts.org |

X-ray Diffraction for Solid-State Structure Determination

For crystalline materials, single-crystal X-ray diffraction provides the ultimate structural proof. This technique maps the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. helsinki.fi

Obtaining a suitable single crystal of this compound would enable the unequivocal confirmation of the (S)-configuration at the C2 chiral center. The resulting three-dimensional model would also reveal details about the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. Studies on related quinolinone structures have utilized this method to provide definitive structural assignments. helsinki.fimdpi.com

Table 4: Illustrative Crystallographic Data for a Related Quinolinone Derivative

| Parameter | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5401 |

| b (Å) | 11.8332 |

| c (Å) | 11.858 |

| β (°) | 109.436 |

| Volume (ų) | 1262.3 |

Note: This data is for an analogous compound to demonstrate the type of information obtained from X-ray diffraction analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational technique that provides the percentage composition of the core elements within a pure sample—primarily carbon, hydrogen, and nitrogen. This data is used to verify the empirical formula of a compound. The experimentally measured percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. For the molecular formula C₁₀H₁₁NO, the theoretical percentages are calculated as follows.

Table 5: Theoretical Elemental Composition of C₁₀H₁₁NO

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 161.20 | 74.51% |

| Hydrogen | H | 1.008 | 161.20 | 6.88% |

| Nitrogen | N | 14.01 | 161.20 | 8.69% |

Vii. Research Applications and Future Directions for the S 2 Methyl 2,3 Dihydroquinolin 4 1h One Scaffold

Role in Medicinal Chemistry Research and Drug Lead Development

The 2,3-dihydroquinolin-4(1H)-one framework is considered a privileged scaffold in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets, leading to compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov The introduction of a methyl group at the C-2 position, particularly with a specific stereochemistry as in (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one, can significantly influence the molecule's conformational rigidity and its interaction with target proteins, a concept known as the "magic methyl" effect in drug discovery. nih.gov

Derivatives of this scaffold have been investigated for their potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com The core structure allows for substitutions at multiple positions, enabling chemists to create large libraries of analogues for screening and identifying lead compounds. nih.govtechnologynetworks.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. technologynetworks.comfiveable.me

Development of New Synthetic Pathways for Bioactive Analogues

The significant biological potential of the dihydroquinolinone scaffold has spurred extensive research into developing efficient and versatile synthetic methodologies. rsc.org These pathways are crucial for generating a diverse range of analogues for structure-activity relationship (SAR) studies. fiveable.me

Key synthetic strategies include:

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without isolating intermediates, offer an efficient and atom-economical route to complex molecules like 2,3-dihydro-4(1H)-quinolinones. nih.gov

Metal-Catalyzed Cyclizations: Various methods utilize transition metal catalysts. For instance, an SbF₅−MeOH catalytic system promotes the alkyne−carbonyl metathesis of o-alkynylanilines and aldehydes to yield 2,3-disubstituted dihydroquinolinones with high trans-selectivity. scilit.com Another approach uses a copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides. mdpi.com

Lewis Acid Catalysis: Water-tolerant Lewis acids like zirconyl nitrate (B79036) can efficiently catalyze the intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild, green conditions. organic-chemistry.org

Microwave-Assisted Synthesis: An environmentally friendly method involves the cyclization of 2-aminochalcones on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation. organic-chemistry.org

These varied synthetic approaches allow for the creation of libraries of bioactive analogues by modifying the starting materials, such as substituted anilines and aldehydes, to explore new chemical space and optimize biological activity. nih.govnih.gov

| Synthetic Method | Starting Materials | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Alkyne-Carbonyl Metathesis | o-Alkynylanilines, Aldehydes | SbF₅−MeOH | Forms 2,3-disubstituted products; high trans-selectivity. | scilit.com |

| Intramolecular Cyclization | o-Aminochalcones | Zirconyl nitrate | Mild reaction conditions, water-tolerant, green chemistry. | organic-chemistry.org |

| Microwave-Assisted Cyclization | 2-Aminochalcones | Indium(III) chloride on silica gel | Solvent-free, environmentally friendly. | organic-chemistry.org |

| Domino Reaction | β-ketoesters, Sulfonamides | Chiral tertiary amine/thiourea (B124793) derivative | Asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones. | nih.gov |

| Radical Addition/Cyclization | N-arylcinnamamides, Benzyl hydrocarbons | Cu₂O, TBPB (oxidant) | Forms trans-dihydroquinolinones. | mdpi.com |

Exploration of Novel Mechanisms of Action at the Molecular Level

A significant area of research for dihydroquinolinone derivatives has been the elucidation of their mechanism of action, particularly as anticancer agents. Several studies have identified tubulin as a key molecular target. nih.govnih.gov Tubulin is a critical protein for cell mitosis, and its inhibition prevents cancer cell division. nih.gov

For example, certain 2-aryl-2,3-dihydroquinazolin-4(1H)-one analogues (a closely related scaffold) have demonstrated potent, broad-spectrum cytotoxicity by inhibiting tubulin polymerization. nih.gov Specifically, compounds like the 2-(naphthalen-1-yl) derivative induced G₂/M cell cycle arrest, which is a hallmark of tubulin polymerization inhibitors. nih.govrsc.org Computational modeling has provided a rationale for the enhanced potency of the (S)-enantiomer over the (R)-enantiomer, suggesting a specific stereochemical fit within the colchicine (B1669291) binding site of tubulin. nih.gov

Beyond tubulin, the dihydroquinoline scaffold is being explored for its potential to inhibit other cancer-relevant pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation. nih.govtandfonline.com The versatility of the scaffold allows for its adaptation to target various enzymes and receptors, opening avenues for developing drugs with novel mechanisms of action. nih.govtandfonline.com

Applications in Material Science Research (e.g., Fluorescent Probes, Dyes)

The inherent fluorescence of the dihydroquinazolinone heterocycle, a related structure, makes it a valuable platform for developing small-molecule fluorescent probes. nih.govrsc.org These probes are powerful tools for visualizing biological processes at the molecular level. nih.gov The chemical structure of the scaffold can be rationally tailored to tune photophysical properties like absorption, emission, and quantum yield. nih.gov

The utility of these compounds as fluorescent agents is highlighted by the development of a chiral fluorescent tubulin binding agent based on the 2,3-dihydroquinazolin-4-one core. nih.gov This compound allowed for direct visualization within the cytoplasm of human melanoma cells via confocal microscopy, demonstrating its application in cellular imaging. nih.gov The design of such probes often involves incorporating the fluorophore (the dihydroquinolinone core), a ligand to bind a specific target, and a spacer. labinsights.nl The development of new dyes and stains based on heterocyclic scaffolds continues to be an active area of research in materials science, with applications in microscopy, histology, and the study of polymers and nanomaterials. scbt.com

| Fluorophore Family | Key Characteristics | Common Applications | Reference |

|---|---|---|---|

| Dihydroquinazolinones | Inherent fluorescence, tunable photophysical properties. | Chiral fluorescent tubulin binding agents, cellular imaging. | nih.gov |

| BODIPY Dyes | High fluorescence quantum yield, high molar extinction coefficient, excellent photostability. | Synthesis of small-molecule fluorescent probes for bioanalysis. | labinsights.nl |

| Rhodamine Dyes | Common Xanthene fluorophores. | Fluorescent probes in molecular biology, dye lasers. | labinsights.nl |

| Cyanine Dyes | Used in various fields including probes and solar cells. | Dye-sensitized solar cells (DSSC), textile, biological probes. | labinsights.nl |

Contribution to Catalysis Research (e.g., as ligands or scaffolds for catalyst development)

The dihydroquinolinone scaffold contributes to catalysis research primarily through the development of novel catalytic methods for its own synthesis. The quest for more efficient, selective, and environmentally friendly ways to construct this valuable heterocyclic core has driven innovation in catalysis. researchgate.net For instance, researchers have developed nanocatalysts, such as nano-SiO₂-SO₃H, to facilitate the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions. researchgate.net The development of a reusable magnetic nanoparticle-supported copper catalyst (Cu@Py-Oxa@SPION) for synthesizing complex quinazolinone derivatives showcases the drive towards sustainable catalytic systems. nih.gov While the dihydroquinolinone core itself is not typically used as a ligand, the synthetic routes developed for it often feature novel organocatalysts and transition-metal catalysts, thereby expanding the toolkit of synthetic organic chemists. scilit.comresearchgate.net

Fundamental Organic Reaction Mechanism Studies

The synthesis of the 2,3-dihydroquinolin-4(1H)-one ring system provides a rich platform for studying fundamental organic reaction mechanisms. The various cyclization strategies employed involve intriguing mechanistic pathways. For example, domino reactions leading to this scaffold proceed through a complex cascade of bond-forming events that are of fundamental interest. nih.gov

Studies have detailed the mechanisms of these transformations, such as the acid-catalyzed intramolecular cyclization of o-aminochalcones or the Fries-like rearrangement of N-arylazetidin-2-ones. nih.govnih.gov The Camps cyclization, involving the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides, is another classic reaction whose mechanism helps in understanding intramolecular reactivity. nih.gov Investigating these pathways, including the stereochemical outcomes and the role of catalysts, deepens the understanding of reaction dynamics, selectivity, and the principles of heterocyclic ring-closure. nih.gov

Future Perspectives in Dihydroquinolinone Chemical Research

The future of research on the this compound scaffold and its analogues is bright and multifaceted. Key future directions include:

Expansion of Bioactive Libraries: Continued development of green and efficient synthetic strategies will enable the creation of more diverse chemical libraries. rsc.orgresearchgate.net This will facilitate the discovery of new lead compounds against a broader range of diseases. nih.gov

Targeting Novel Biological Pathways: While tubulin is a known target, future work will likely explore the inhibition of other critical cellular targets, such as kinases and epigenetic modulators, to overcome drug resistance and provide new therapeutic options. nih.govtandfonline.comresearchgate.net

Advanced Materials: In material science, the focus will be on designing next-generation fluorescent probes with improved properties, such as longer wavelengths (to minimize photodamage in biological imaging), higher quantum yields, and specific targeting capabilities for organelles or biomarkers. nih.gov

Asymmetric Catalysis: A major thrust will be the continued development of enantioselective synthetic methods to afford pure (S) or (R) enantiomers, which is crucial as biological activity is often stereospecific. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one and related derivatives?

- Answer : The compound is typically synthesized via cyclization reactions. A widely used method involves reacting 2-aminoacetophenone with aldehydes (e.g., benzaldehyde) under catalytic conditions. Pyrrolidine has been reported as an efficient organocatalyst for aqueous-phase synthesis, reducing reliance on toxic solvents . Microwave-assisted synthesis with solid supports or transition metal catalysts (e.g., InCl₃ on silica gel) can also enhance yield and purity under solvent-free conditions . Structural confirmation is achieved via NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- NMR : To confirm stereochemistry and substituent positions. For example, ¹H NMR reveals hydrogen bonding patterns (e.g., N–H∙∙∙O interactions) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H∙∙∙π stacking in crystal lattices) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with 2,3-dihydroquinolin-4(1H)-one derivatives?

- Answer : Derivatives exhibit antitumor, antioxidant, and antimicrobial activities. For instance, 2-(3,5-dimethoxyphenyl)-substituted analogs show potent antitumor effects by inhibiting DNA gyrase and topoisomerase IV . Biological activity often correlates with substituent electronic properties (e.g., electron-withdrawing groups enhance DNA-binding affinity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

- Answer : Enantioselectivity depends on catalyst choice and reaction medium. Chiral organocatalysts (e.g., L-proline derivatives) or metal-ligand complexes can enhance stereocontrol. Solvent polarity and temperature also influence cyclization kinetics. For example, polar aprotic solvents (e.g., DMF) stabilize transition states in pyrrolidine-catalyzed reactions . Advanced monitoring via chiral HPLC or circular dichroism (CD) is recommended to track enantiomeric excess .

Q. What strategies resolve contradictions in spectral data interpretation for dihydroquinolinone derivatives?

- Answer : Discrepancies in NMR or IR data often arise from dynamic rotational barriers or polymorphism. Techniques to address this include:

- Variable-temperature NMR : Identifies conformational flexibility (e.g., hindered rotation of aryl groups) .

- DFT calculations : Predicts stable conformers and validates experimental spectra .

- Co-crystallization : Resolves polymorphism-related issues by stabilizing specific conformers .

Q. How do structural modifications influence the structure-activity relationship (SAR) in anticancer applications?

- Answer : SAR studies reveal that:

- Substituent position : 2-Aryl groups with para-methoxy or chloro substituents enhance DNA intercalation .

- Ring saturation : The 2,3-dihydroquinolinone core improves bioavailability compared to fully aromatic analogs .

- Chirality : (S)-enantiomers often exhibit higher binding affinity to target enzymes (e.g., topoisomerases) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Answer : Challenges include:

- Low yields in stereoselective synthesis : Addressed via flow chemistry or enzyme-mediated catalysis .

- Toxicity of catalysts : Transition to biodegradable catalysts (e.g., ionic liquids) or solvent-free conditions .

- Scalability : Microwave-assisted synthesis reduces reaction times from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.